molecular formula C10H18ClNO B14479441 4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride CAS No. 66968-15-8

4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride

Cat. No.: B14479441
CAS No.: 66968-15-8
M. Wt: 203.71 g/mol
InChI Key: UMWMHROMNOSLQR-UHFFFAOYSA-N
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Description

4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it an interesting subject for various chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its binding to biological targets, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,8-Trimethyl-2-azabicyclo(3.2.1)octan-3-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various chemical and pharmacological studies .

Properties

CAS No.

66968-15-8

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

4,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-6-7-4-5-8(10(7,2)3)11-9(6)12;/h6-8H,4-5H2,1-3H3,(H,11,12);1H

InChI Key

UMWMHROMNOSLQR-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2(C)C)NC1=O.Cl

Origin of Product

United States

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